N-(4-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(4-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the ethyl, methyl, and trifluoromethyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a hydrazine derivative and a β-ketoester can form the pyrazole ring, which is then fused with a pyrimidine ring through a condensation reaction.
Introduction of Substituents: The ethyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, Friedel-Crafts alkylation can be used to introduce the ethyl and methyl groups, while trifluoromethylation can be achieved using reagents like trifluoromethyl iodide under specific conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups like halides, nitro groups, or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-(4-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has shown potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for studying enzyme kinetics and inhibition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an anti-inflammatory, anticancer, or antiviral agent, depending on its interaction with biological pathways.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the carboxamide group facilitates hydrogen bonding with target proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-(4-ethylphenyl)-5-(4-methylphenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the specific arrangement of its substituents. The trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the presence of both ethyl and methyl groups provides a balance between hydrophobic and hydrophilic interactions, optimizing its binding properties.
This detailed overview highlights the complexity and potential of this compound in various scientific and industrial applications
Properties
Molecular Formula |
C23H19F3N4O |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H19F3N4O/c1-3-15-6-10-17(11-7-15)27-22(31)19-13-21-28-18(16-8-4-14(2)5-9-16)12-20(23(24,25)26)30(21)29-19/h4-13H,3H2,1-2H3,(H,27,31) |
InChI Key |
ZKVZPRMIYMKCRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)C)C(F)(F)F |
Origin of Product |
United States |
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